5-(butoxymethyl)-1-ethyl-1H-pyrazole
Description
5-(Butoxymethyl)-1-ethyl-1H-pyrazole is a pyrazole derivative featuring a butoxymethyl substituent at the 5-position and an ethyl group at the 1-position of the heterocyclic ring. The compound has been cataloged by CymitQuimica as a research chemical, though it is currently discontinued .
Properties
IUPAC Name |
5-(butoxymethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-5-8-13-9-10-6-7-11-12(10)4-2/h6-7H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYCTKNKFMIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with butoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the butoxymethyl group onto the pyrazole ring.
Industrial Production Methods
Industrial production of 5-(butoxymethyl)-1-ethyl-1H-pyrazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium azide, thiols; reactions are conducted under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different chemical and industrial applications.
Scientific Research Applications
5-(butoxymethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(butoxymethyl)-1-ethyl-1H-pyrazole with key analogs based on substituents, molecular properties, and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The butoxymethyl group in 5-(butoxymethyl)-1-ethyl-1H-pyrazole is associated with AChE inhibition, as seen in related hemiaminal ether derivatives (IC₅₀ ~1 mM) . In contrast, tert-butyl and phenyl substituents (e.g., in Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate) correlate with antimicrobial activity, highlighting substituent-driven diversification of applications .
- Bromine substitution (as in 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole) introduces reactivity for further functionalization, whereas boronate esters (e.g., C₁₀H₁₇BN₂O₂) enable applications in synthetic chemistry .
Physicochemical Properties :
- The butoxymethyl and ethyl groups in the target compound enhance lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration for CNS-targeted therapies. In contrast, amine or hydroxy substituents (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) increase polarity, reducing membrane permeability .
Stability and Reactivity: Ether-linked substituents (e.g., butoxymethyl) are hydrolytically stable compared to enolizable β-diketone systems (e.g., hydroxypyrazoles), which exhibit tautomerism and intramolecular hydrogen bonding . Boronate-containing pyrazoles (e.g., C₁₀H₁₇BN₂O₂) are sensitive to moisture but valuable in cross-coupling reactions, unlike the inert butoxymethyl group .
Synthetic Utility :
- 5-(Butoxymethyl)-1-ethyl-1H-pyrazole may serve as a precursor for further alkylation or as a bioactive scaffold. Its discontinued status in commercial catalogs suggests challenges in synthesis or scalability .
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